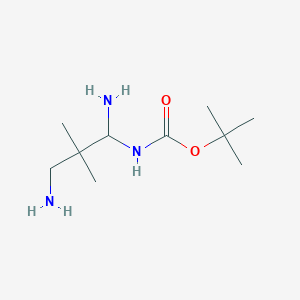![molecular formula C31H35N2NaO11 B12449673 sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B12449673.png)
sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate is a complex organic molecule with a diverse range of applications in scientific research. This compound features a unique structure that includes various functional groups such as hydroxyl, methoxy, and carbamate, making it a subject of interest in multiple fields including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate involves several steps. The key starting materials include 4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid and 8-methyl-2,4-dioxochromene. The synthesis typically involves the following steps:
Esterification: The benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst.
Amidation: The ester is then reacted with an amine to form the corresponding amide.
Cyclization: The amide undergoes cyclization to form the chromene ring system.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
化学反应分析
Types of Reactions
The compound sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the chromene ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
The compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds with proteins, while the carbamate group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin share a similar chromene ring structure.
Indole Derivatives: Indole-based compounds also feature a fused ring system and exhibit diverse biological activities.
Uniqueness
The uniqueness of sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
属性
分子式 |
C31H35N2NaO11 |
|---|---|
分子量 |
634.6 g/mol |
IUPAC 名称 |
sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate |
InChI |
InChI=1S/C31H35N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34,36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q-1;+1 |
InChI 键 |
AXOUUAINTJNFRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OC(=O)[C-](C2=O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)


![2'-[(4-Carboxybenzyl)carbamoyl]biphenyl-2-carboxylic acid](/img/structure/B12449608.png)

![Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-](/img/structure/B12449631.png)
![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12449637.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12449638.png)
![4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12449643.png)
![N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B12449646.png)
![N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B12449652.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12449655.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)
